2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Overview
Description
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is a chemical compound with the molecular formula C4H7ClN4O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride typically involves the cyclization of dimethyl malonate with guanidine hydrochloride. The reaction is carried out in the presence of sodium methylate, followed by nitrosation and reduction steps. The final product is obtained by reacting the intermediate with hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis process is optimized to increase yield and reduce costs. The method involves the use of dimethyl malonate and guanidine hydrochloride as raw materials, which undergo cyclization, nitrosation, reduction, and salt-forming reactions. The total yield of the product is approximately 75%, with a purity of 99.0% .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antitumor and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA synthesis, leading to its potential anticancer and antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride
- 5-Fluoro-2-amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
Uniqueness
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h5H2,(H4,6,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVYOQGIZSPVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370065 | |
Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56830-58-1 | |
Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56830-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the synthetic methods described in the research papers for producing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride?
A: The research papers highlight the efficiency and cost-effectiveness of the proposed synthetic methods for this compound. The methods utilize readily available starting materials like dimethyl malonate and guanidine hydrochloride and proceed through a series of reactions including cyclization, nitrosation, reduction, and salt formation [, ]. These optimized procedures result in a high yield (up to 75%) and high purity (99.0%) of the final product [, ]. Additionally, the methods are designed to be simpler and more environmentally friendly compared to previous approaches [].
Q2: Can you elaborate on the specific steps involved in the synthesis of this compound as described in the research?
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